molecular formula C9H14O2S B1404861 3-(2-Thienyl)pentane-1,5-diol CAS No. 1447967-09-0

3-(2-Thienyl)pentane-1,5-diol

Cat. No.: B1404861
CAS No.: 1447967-09-0
M. Wt: 186.27 g/mol
InChI Key: MEBLONMRUIQSJR-UHFFFAOYSA-N
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Description

3-(2-Thienyl)pentane-1,5-diol is a diol derivative featuring a pentane-1,5-diol backbone substituted with a 2-thienyl group at the third carbon. The thienyl group, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric properties that distinguish this compound from other diols. Potential applications include use as a percutaneous absorption enhancer, antimicrobial agent, or intermediate in pharmaceutical synthesis, leveraging its dual hydroxyl groups and aromatic substituent .

Properties

IUPAC Name

3-thiophen-2-ylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBLONMRUIQSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 1,5-pentanediol under acidic conditions to form the desired product. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of renewable resources. For example, furfural, a chemical derived from biomass sources such as wood and crop wastes, can be used as a starting material. The production process involves hydrogenation and ring-opening reactions to yield the desired diol .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)pentane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Thienyl)pentane-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)pentane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thienyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Pentane-1,5-diol (Parent Compound)

Key Features :

  • Structure : Unsubstituted pentane-1,5-diol.
  • Applications: Widely studied as a penetration enhancer in topical formulations due to its ability to increase drug absorption through the stratum corneum.
  • Performance :
    • In vitro studies show that 5% pentane-1,5-diol enhances terbinafine absorption 5-fold compared to controls, outperforming 20% propane-1,2-diol .
    • Antimicrobial activity against Staphylococcus aureus and Propionibacterium acnes is superior to propane-1,2-diol, with minimal toxicity risks .

However, this may reduce water solubility, a trade-off requiring formulation optimization.

3-Phenylpentane-1,5-diol

Key Features :

  • Structure : Features a phenyl group instead of thienyl at the third carbon.
  • Applications : Used in synthesizing heterocyclic compounds (e.g., tetrahydropyrans) and studied for drug delivery enhancement .
  • Performance :
    • Phenyl-substituted diols demonstrate enhanced stability and pharmacological properties compared to unsubstituted diols. For example, 1,3,5-tri-p-tolylpentane-1,5-diol exhibits improved antimicrobial spectra and formulation compatibility .

Phenyl analogs are better characterized in drug delivery, but thienyl derivatives could offer novel bioactivity profiles.

Propane-1,2-diol (Propylene Glycol)

Key Features :

  • Structure : Shorter-chain diol with two adjacent hydroxyl groups.
  • Applications : Common solvent and penetration enhancer in dermatology, though associated with higher irritation risks .
  • Performance :
    • Less effective than pentane-1,5-diol in enhancing terbinafine absorption (5% pentane-1,5-diol achieves 5× higher skin retention) .
    • Lower antimicrobial efficacy against Gram-positive bacteria compared to pentane-1,5-diol .

Comparison with 3-(2-Thienyl)pentane-1,5-diol :
The longer carbon chain and thienyl group in this compound may reduce volatility and irritation while improving drug compatibility.

Thienyl-Containing Analogs

Key Features :

  • Examples : 5-(2-Thienyl)-1,3,4-oxadiazoles and triazoles (e.g., compounds 4d, 9a–d from ).
  • Applications : Demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
  • Performance :
    • Compound 9a (5-(2-thienyl)-1,3,4-oxadiazole derivative) showed marked activity against S. aureus and E. coli .

Comparison with this compound :
While thienyl-oxadiazoles/triazoles focus on direct antimicrobial effects, the diol structure of this compound suggests dual functionality as both a bioactive agent and formulation enhancer.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Substituent Key Properties References
This compound ~202.3 (estimated) 2-Thienyl Hypothesized enhanced lipophilicity and antimicrobial activity
Pentane-1,5-diol 104.15 None High percutaneous enhancement, low toxicity
3-Phenylpentane-1,5-diol 180.24 Phenyl Improved stability and drug delivery
Propane-1,2-diol 76.09 None Moderate enhancer, higher irritation risk

Table 2: Antimicrobial Activity Comparison

Compound MIC (v/v %) for S. aureus MIC (v/v %) for C. albicans Notes References
Pentane-1,5-diol 1.25–2.5 >10 Broad-spectrum activity
Propane-1,2-diol 5–10 >10 Less effective than pentane-1,5-diol
5-(2-Thienyl)-1,3,4-oxadiazole (9a) 0.625 (vs. S. aureus) Inactive Structure-specific activity

Biological Activity

3-(2-Thienyl)pentane-1,5-diol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

This compound is characterized by its thienyl group and a pentane backbone with hydroxyl functional groups. This unique structure contributes to its biological activity.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit topoisomerase II activity is believed to play a crucial role in its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus12.5Cell membrane disruption
AntimicrobialEscherichia coli15.0Cell membrane disruption
AnticancerHeLa8.0Apoptosis induction
AnticancerMCF-710.0Topoisomerase II inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and certain kinases, which are crucial for DNA replication and repair .
  • Cell Cycle Arrest : In cancer cells, treatment with this compound leads to G2/M phase arrest, thereby preventing cell division and promoting apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in tumor cells .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, confirming its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Thienyl)pentane-1,5-diol
Reactant of Route 2
3-(2-Thienyl)pentane-1,5-diol

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